molecular formula C15H8F4O4 B6406343 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261898-33-2

3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No.: B6406343
CAS No.: 1261898-33-2
M. Wt: 328.21 g/mol
InChI Key: VYGOQGHZRKJEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CFTPA) is an organic compound with a molecular formula of C10H5F6O3. It is an important intermediate for the synthesis of pharmaceuticals and other compounds. 3-CFTPA can be synthesized from the reaction of 5-carboxy-2-fluorophenol and trifluoromethylbenzoic acid. It is a white solid at room temperature and has a melting point of 217.6°C.

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that the trifluoromethyl group of the compound can act as an electron-withdrawing group, which can facilitate the formation of reactive intermediates in organic reactions. Additionally, the carboxy group of the compound can act as a nucleophile, which can be used to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% have not been extensively studied. However, it is believed that the compound may have antioxidant and anti-inflammatory properties. Additionally, 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its high purity (95%). This allows researchers to conduct experiments with greater accuracy and precision. Additionally, 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is relatively inexpensive and readily available, which makes it a cost-effective reagent for laboratory experiments.
The main limitation of using 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments, such as those that require the compound to be dissolved in aqueous solutions. Additionally, 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be toxic if handled improperly, so it is important to use appropriate safety precautions when handling the compound.

Future Directions

There are a number of potential future directions for research involving 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%. These include further investigation into the compound’s biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted into the compound’s mechanism of action and its ability to act as a catalyst in organic reactions. Finally, research could be conducted into the synthesis of novel compounds using 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% as a starting material.

Synthesis Methods

3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from the reaction of 5-carboxy-2-fluorophenol and trifluoromethylbenzoic acid. The reaction is conducted in anhydrous ethanol at a temperature of 80°C. The reaction is complete after two hours of stirring. The reaction scheme is as follows:
5-Carboxy-2-fluorophenol + Trifluoromethylbenzoic acid → 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic chemicals. It is also used as a catalyst in organic reactions, such as Diels-Alder reactions and Michael additions. Additionally, 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is used as a ligand in coordination chemistry and as a fluorescent probe in biochemical studies.

Properties

IUPAC Name

3-[3-carboxy-5-(trifluoromethyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4O4/c16-12-2-1-7(13(20)21)6-11(12)8-3-9(14(22)23)5-10(4-8)15(17,18)19/h1-6H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGOQGHZRKJEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690976
Record name 6'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-33-2
Record name 6'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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